molecular formula C12H10F3NO2 B15294455 4-Methoxy-2-methyl-6-(trifluoromethoxy)quinoline

4-Methoxy-2-methyl-6-(trifluoromethoxy)quinoline

Cat. No.: B15294455
M. Wt: 257.21 g/mol
InChI Key: NPQZQMBFKAFUMJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-6-(trifluoromethoxy)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of methoxy and trifluoromethoxy groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-6-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-2-methyl-6-(trifluoromethoxy)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of methoxy and trifluoromethoxy groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyquinoline
  • 2-Methylquinoline
  • 6-Trifluoromethoxyquinoline

Uniqueness

4-Methoxy-2-methyl-6-(trifluoromethoxy)quinoline is unique due to the combination of methoxy, methyl, and trifluoromethoxy groups on the quinoline ring

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

4-methoxy-2-methyl-6-(trifluoromethoxy)quinoline

InChI

InChI=1S/C12H10F3NO2/c1-7-5-11(17-2)9-6-8(18-12(13,14)15)3-4-10(9)16-7/h3-6H,1-2H3

InChI Key

NPQZQMBFKAFUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)OC

Origin of Product

United States

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